Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

CAS No.: 5011-96-1

Cat. No.: VC3384401

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5011-96-1 |

|---|---|

| Molecular Formula | C7H10N2O3 |

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate |

| Standard InChI | InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-9-8-5(2)12-6/h3-4H2,1-2H3 |

| Standard InChI Key | KKFUCWBAGCQOEJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=NN=C(O1)C |

| Canonical SMILES | CCOC(=O)CC1=NN=C(O1)C |

Introduction

Chemical Structure and Properties

Molecular Structure

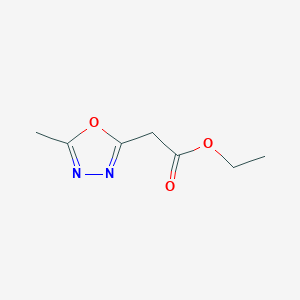

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate features a planar 1,3,4-oxadiazole ring with a methyl substituent at the 5-position and an acetate ethyl ester group at the 2-position. The structural arrangement is comparable to similar compounds like Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfan-yl)acetate, which consists of two individually planar units oriented at almost right angles with respect to each other . In the case of our target compound, the 1,3,4-oxadiazole ring maintains planarity, while the ethyl acetate moiety likely adopts a specific orientation influenced by electronic and steric factors. The molecular formula is C7H10N2O3, and the structural arrangement contributes significantly to its physicochemical properties and potential biological activities.

Physical Properties

The physical properties of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate can be estimated based on similar oxadiazole compounds. Drawing comparisons with related structures, we can construct the following table of predicted physical properties:

The compound likely displays characteristic absorption patterns in spectroscopic analyses, with distinctive signals for the oxadiazole ring, methyl group, and ethyl acetate moiety in NMR spectra.

Chemical Properties

Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate exhibits chemical properties typical of 1,3,4-oxadiazole derivatives. The oxadiazole ring possesses aromatic character and demonstrates stability under various conditions. The compound likely participates in several types of intermolecular interactions, including hydrogen bonding through its nitrogen atoms and oxygen-containing groups. Similar to related structures, it may exhibit π-π stacking interactions between the oxadiazole ring and other aromatic systems . The ethyl acetate moiety introduces additional reactivity, particularly through the carbonyl group, which can participate in various chemical transformations.

The compound may demonstrate the following key chemical properties:

-

Hydrolytic susceptibility at the ester linkage

-

Potential for nucleophilic attack at the carbonyl carbon

-

Participation in hydrogen bonding as an acceptor through the nitrogen atoms and oxygen moieties

-

Possible involvement in π-π stacking interactions through the oxadiazole ring

Synthesis Methods

Traditional Synthetic Routes

The synthesis of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate can be approached through several established methodologies for similar 5-alkyl- -oxadiazole-2-carboxylic acid alkyl esters. One traditional route involves a multi-step process starting from appropriate precursors. Drawing from patent literature, one potential synthetic pathway could involve three primary steps :

-

Reaction of dialkyl oxalate (specifically diethyl oxalate) with hydrazine hydrate to obtain monoalkyl oxalate hydrazide

-

Acylation reaction of the obtained monoalkyl oxalate hydrazide with acetic anhydride to generate 2-hydrazide-monoalkyl oxalate

-

Dehydration ring closure reaction to obtain the target product Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate

This methodology avoids highly toxic and corrosive reagents while providing reasonable yields and utilizing relatively inexpensive starting materials .

Modern Synthesis Approaches

Contemporary approaches to synthesizing Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate focus on improving efficiency, yield, and environmental sustainability. An alternative synthetic route described in patent literature involves a different three-step process :

-

Preparation of monosubstituted acetylhydrazide from ethyl acetate and hydrazine hydrate

-

Further chemical modifications to introduce the oxadiazole ring structure

-

Formation of the final 5-methyl-1,3,4-oxadiazole-2-carboxylic acid ethyl ester through cyclization reactions

Another potential approach involves the selective acylation of tetrazole intermediates followed by rearrangement reactions. This method begins with the preparation of a key tetrazole intermediate, followed by selective acylation at the N-2 position, and culminates in a rearrangement reaction to yield the desired 5-alkyl- -oxadiazole-2-carboxylic acid alkyl ester .

Industrial Production Considerations

For industrial-scale production of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate, several factors must be considered:

The synthetic method described in patent literature specifically notes that it "avoids the use of highly toxic and corrosive reagents by improving the process itself, and the route method is novel, high in yield, cheap in raw materials and solvents, safe and convenient in operation, and suitable for industrialized production" . These characteristics make it particularly attractive for larger-scale manufacturing scenarios.

Biological Activities and Applications

Pharmacological Properties

While specific pharmacological data for Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is limited in the provided search results, the 1,3,4-oxadiazole scaffold it contains has demonstrated numerous biological activities. Oxadiazole derivatives have been associated with a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The specific substitution pattern in Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate, with a methyl group at the 5-position and an ethyl acetate moiety at the 2-position, likely influences its biological activity profile.

The potential pharmacological properties of this compound may include:

-

Antimicrobial activity against various bacterial strains

-

Possible cytotoxic effects against cancer cell lines

-

Potential anti-inflammatory properties

-

Possible enzyme inhibitory activities

| Therapeutic Area | Potential Application | Supporting Evidence from Similar Compounds |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections | Oxadiazole derivatives have shown activity against bacterial strains including S. aureus and E. coli |

| Anticancer | Potential cytotoxic agent | Related compounds have demonstrated IC50 values in the micromolar range against cancer cell lines |

| Anti-inflammatory | Modulation of inflammatory responses | Oxadiazole scaffolds appear in anti-inflammatory drug candidates |

| Enzyme Inhibition | Targeting specific enzymatic pathways | Some oxadiazole compounds inhibit enzymes involved in disease processes |

The oxadiazole family has garnered significant attention in medicinal chemistry due to its diverse biological activities. Compounds containing this heterocyclic core have been studied for their effectiveness against various diseases and conditions, making derivatives like Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate potential candidates for future therapeutic development.

Structure-Activity Relationships

The biological activity of Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate is influenced by its structural features. Structure-activity relationship (SAR) studies on similar oxadiazole derivatives provide insights into how specific structural elements might impact biological activity:

Changes in these structural elements could significantly alter the biological activity profile. For example, replacing the methyl group with larger alkyl or aryl substituents might enhance certain activities while diminishing others. Similarly, modifications to the ester group could affect metabolic stability and bioavailability.

Research Findings

Recent Studies

The structural variations among these compounds result in different physicochemical properties and potentially different biological activity profiles. For example, the presence of a phenyl ring versus a methyl group at the 5-position significantly alters the lipophilicity, electronic distribution, and steric properties of the molecule.

Future Research Directions

Future research on Ethyl 2-(5-methyl-1,3,4-oxadiazol-2-YL)acetate could explore several promising directions:

-

Comprehensive evaluation of its biological activity spectrum, particularly focusing on antimicrobial and anticancer properties

-

Detailed structure-activity relationship studies to understand how modifications to the basic structure affect biological activity

-

Investigation of potential synergistic effects when combined with established therapeutic agents

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of the compound's behavior in various formulations and delivery systems

Additionally, computational studies could provide insights into binding modes with potential biological targets, helping to rationalize observed activities and guide future structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume